Mepiquat iodide D3

Description

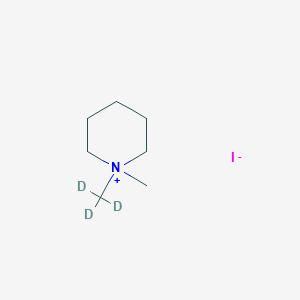

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-1-(trideuteriomethyl)piperidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.HI/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQOPVUSHBNOOL-NIIDSAIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32317-85-4 | |

| Record name | 32317-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Role of Stable Isotope Labeled Analogs in Modern Analytical Science

Stable isotope labeled (SIL) analogs are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). crimsonpublishers.comacanthusresearch.com These labeled compounds are chemically almost identical to their unlabeled counterparts, but their increased mass allows them to be distinguished by mass spectrometry. acanthusresearch.com This unique characteristic makes them ideal internal standards for quantitative analysis, particularly in complex matrices where other substances can interfere with the measurement of the target analyte. musechem.com

The primary function of a SIL internal standard is to correct for variations and potential losses during sample preparation and analysis. musechem.com By adding a known amount of the SIL analog to a sample at the beginning of the analytical process, it experiences the same conditions as the target analyte, including extraction efficiency, matrix effects, and instrument response. crimsonpublishers.commusechem.com Because the SIL standard and the analyte have nearly identical chemical properties, any loss or enhancement of the signal will affect both compounds proportionally. This allows for a more accurate and precise quantification of the analyte, as the ratio of the analyte's signal to the internal standard's signal is used for calculation, effectively canceling out many sources of error. amazonaws.com

The use of SIL internal standards has been widely shown to improve the accuracy and reproducibility of liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.com They are instrumental in mitigating matrix effects, where components of the sample other than the analyte of interest can suppress or enhance the ionization of the analyte, leading to inaccurate results. crimsonpublishers.com Furthermore, SIL internal standards are crucial for method validation, helping to assess the accuracy, precision, linearity, and sensitivity of analytical methods. musechem.com

Academic Context of Mepiquat and the Significance of Its Deuterated Form for Research

Mepiquat (B94548) is a plant growth regulator widely used in agriculture to control the vegetative growth of various crops, most notably cotton. nih.govncsu.edumdpi.comresearchgate.net It functions by inhibiting the biosynthesis of gibberellic acid, which in turn reduces cell elongation and leads to a more compact plant structure. nih.govmdpi.com This can result in improved boll retention, earlier maturity, and potentially higher yields. ncsu.edu Mepiquat is commercially available in different salt forms, such as mepiquat chloride and mepiquat pentaborate. ncsu.edu

Due to its widespread use, regulatory bodies worldwide have established maximum residue levels (MRLs) for mepiquat in various food commodities and environmental samples. fera.co.uknih.gov Consequently, sensitive and reliable analytical methods are required to monitor its presence and ensure compliance with these regulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the state-of-the-art technique for the determination of mepiquat residues. fera.co.ukoup.com

In this context, the deuterated form, Mepiquat iodide D3, plays a pivotal role as an internal standard in these analytical methods. eurl-pesticides.eu By incorporating three deuterium (B1214612) atoms (D3), the mass of the mepiquat molecule is increased without significantly altering its chemical properties. acanthusresearch.com This allows this compound to be added to samples as an internal standard, co-eluting with the unlabeled mepiquat during chromatographic separation and exhibiting a distinct mass-to-charge ratio in the mass spectrometer. The use of this compound as an internal standard is essential for compensating for matrix effects and other variations that can occur during the analysis of complex samples like food, soil, and biological tissues, thereby ensuring the high accuracy and precision required for regulatory monitoring and research. crimsonpublishers.comeurl-pesticides.eu

Overview of Research Trajectories Utilizing Mepiquat Iodide D3 As a Methodological Tool

Advanced Synthetic Pathways for Deuterated Quaternary Ammonium (B1175870) Compounds

The synthesis of deuterated quaternary ammonium compounds, such as this compound, typically relies on the use of deuterated starting materials or reagents. For this compound, the deuterium (B1214612) labeling is specifically located on the methyl group attached to the quaternary nitrogen atom, indicating the compound is Mepiquat iodide-(methyl-d3) sigmaaldrich.comlgcstandards.comlabmix24.com.

A common synthetic approach involves the quaternization reaction of a tertiary amine precursor with a deuterated alkylating agent. In the case of this compound, this could involve the reaction of 1-methylpiperidine (B42303) with methyl-d3 iodide (CD3I) labmix24.comeurl-pesticides.eu. Alternatively, the synthesis might start with a non-methylated piperidine (B6355638) derivative, which is then sequentially methylated, with the final methylation step utilizing a deuterated methyl source to introduce the methyl-d3 group. The choice of deuterated precursors and reaction conditions is critical for achieving high isotopic enrichment, often exceeding 98 atom % D, as reported for related deuterated mepiquat compounds sigmaaldrich.com. Careful control of reaction parameters, such as temperature, solvent, and reaction time, is essential to minimize side reactions and maximize the yield of the desired isotopically labeled product.

Techniques for Ensuring Isotopic Enrichment and High Purity of this compound

Ensuring that this compound meets the stringent requirements for research applications necessitates the application of advanced analytical techniques for both isotopic verification and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the site of deuterium incorporation within a molecule. For this compound, ¹H NMR spectroscopy provides direct evidence of deuteration at the methyl group. In the ¹H NMR spectrum of non-deuterated mepiquat iodide, a characteristic signal for the methyl protons attached to the quaternary nitrogen would be observed. In contrast, the ¹H NMR spectrum of this compound would show a significant reduction or complete absence of this methyl proton signal, indicating the substitution of hydrogen atoms with deuterium.

Furthermore, ²H NMR spectroscopy can be directly employed to detect the presence and environment of deuterium atoms. The ²H NMR spectrum of this compound would exhibit a signal corresponding to the deuterated methyl group, providing confirmation of its location and potentially information about its dynamics acs.orgresearchgate.net. As highlighted in patent literature, NMR spectroscopy accurately reflects the chemical environment and structural site information of deuterium atoms, which is crucial for developing multi-site deuterium-labeled compounds google.com.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the isotopic enrichment and abundance of deuterium-labeled compounds. Techniques such as Electrospray Ionization coupled with HRMS (ESI-HRMS) allow for the precise measurement of the mass-to-charge ratio (m/z) of different isotopologs nih.govresearchgate.net.

For this compound, HRMS analysis would reveal a series of peaks corresponding to the mepiquat cation with varying degrees of deuterium incorporation in the methyl group: the D0 (non-deuterated), D1, D2, and D3 species. The relative abundance of these isotopologs directly quantifies the isotopic enrichment. A highly enriched sample of this compound (methyl-d3) would predominantly show a peak corresponding to the cation containing three deuterium atoms, with minimal signals for the D0, D1, and D2 species. For instance, if the non-deuterated mepiquat cation has a nominal mass of 114, the D3-labeled cation would have a nominal mass of 117. HRMS provides the exact mass, allowing for unambiguous identification and quantification. This method is rapid, highly sensitive, and requires minimal sample consumption, making it ideal for routine analysis and quality control nih.govresearchgate.net.

Table 1: Isotopic Abundance Verification by HRMS (Illustrative Data for this compound)

| Isotopolog | Expected Exact Mass (Da) | Typical Isotopic Enrichment (%) |

| Mepiquat cation (D0) | 114.1280 | < 1 |

| Mepiquat cation (D1) | 115.1290 | < 1 |

| Mepiquat cation (D2) | 116.1300 | < 1 |

| Mepiquat cation (D3) | 117.1310 | ≥ 98 |

Note: Exact masses are approximate and depend on the specific isotopic composition of elements. The values above represent the expected mass difference due to deuterium incorporation.

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for evaluating the chemical purity of synthesized this compound. These methods are employed to separate the target compound from any residual starting materials, synthetic byproducts, or degradation products that may be present.

Table 2: Chromatographic Purity Assessment (Illustrative Data for this compound)

| Analytical Method | Purity Assay (%) | Typical Impurities Detected |

| HPLC | ≥ 97.0 | Unreacted precursors, synthesis byproducts |

| UPLC-MS/MS | ≥ 97.0 | Unreacted precursors, synthesis byproducts, degradation products |

Note: Purity values are representative of high-quality research standards.

Table 3: ¹H NMR Characterization (Expected Changes in this compound vs. Mepiquat Iodide)

| Proton Type | Mepiquat Iodide (Expected ¹H Signal) | This compound (Expected ¹H Signal) |

| Methyl protons (on N) | Singlet, characteristic chemical shift | Absent or significantly reduced signal |

| Piperidine ring protons | Complex multiplets at characteristic chemical shifts | Complex multiplets at characteristic chemical shifts (unchanged) |

Compound List

this compound (Mepiquat iodide-(methyl-d3))

Mepiquat iodide

1-methylpiperidine

Methyl-d3 iodide (CD3I)

Mepiquat chloride

N-methyl piperidine

Piperidine

Benzalkonium chloride (BAC)

Didecyldimethylammonium chloride (DDAC)

Integration as an Internal Standard in Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Systems

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is frequently employed to compensate for analyte loss during sample preparation and to correct for matrix-induced signal suppression or enhancement during ionization. eurl-pesticides.euresearchgate.netlcms.cz By adding a known quantity of this compound to a sample at the beginning of the analytical workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification. eurl-pesticides.eu This approach effectively nullifies variations from sample to sample, ensuring high-quality, reproducible data. lcms.cz

This technique has been successfully applied to determine mepiquat levels in diverse food products such as oven-cooked beef, vegetables, mushrooms, pears, and wheat flour, as well as in environmental samples. sigmaaldrich.comsigmaaldrich.comresearchgate.net Interlaboratory studies have validated methods using deuterated mepiquat as an internal standard, demonstrating good method performance and acceptable precision for quantifying mepiquat residues in various food matrices. researchgate.net The isotopically labeled standard corrects for matrix effects and accounts for losses and volume differences at any stage of the procedure, from extraction to final measurement. eurl-pesticides.eu

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, is often coupled with mass spectrometry for the sensitive analysis of compounds like mepiquat. The use of this compound is integral to methods developed on UPLC-MS/MS systems. lcms.cz These systems provide rapid and highly selective analysis, and the inclusion of a deuterated internal standard like this compound is crucial for ensuring quantitative accuracy, especially when comparing results across different and complex matrices such as various cannabis products. lcms.cz

UPLC methods often utilize columns designed for polar compounds to achieve adequate retention and separation of quaternary ammonium compounds like mepiquat. For instance, hydrophilic interaction liquid chromatography (HILIC) columns have been successfully employed. rsc.org The short analysis times, often under 20 minutes, achievable with UPLC systems make them suitable for high-throughput screening of a large number of samples. lcms.cz

Electrospray Ionization (ESI) is the most common ionization technique used for the LC-MS/MS analysis of polar, non-volatile compounds like mepiquat. The optimization of ESI parameters is critical for achieving maximum sensitivity and specificity. Analysis is typically performed in the positive ion mode, as mepiquat is a permanently cationic compound. sigmaaldrich.comsigmaaldrich.com

For quantitative methods using this compound, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. The distinct mass-to-charge ratio (m/z) of the deuterated standard allows it to be monitored simultaneously with the non-labeled analyte without interference. Key ESI parameters that are optimized include the capillary voltage, cone voltage, source temperature, and gas flow rates (e.g., desolvation and cone gas). The goal is to maximize the signal intensity for both the analyte and the internal standard while minimizing background noise. The use of deuterated standards helps to normalize the response, correcting for any fluctuations in the ESI process caused by the sample matrix. eurl-pesticides.eulcms.cz

Table 1: Example LC-MS/MS Parameters for Mepiquat Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 500 °C |

| Cone Gas Flow | 50 - 150 L/hr |

| Desolvation Gas Flow | 600 - 1000 L/hr |

While LC-MS/MS is the predominant technique for mepiquat analysis due to its polar and non-volatile nature, Gas Chromatography-Mass Spectrometry (GC-MS) has been mentioned in the literature as a potential, though less common, approach. fmach.it The direct analysis of quaternary ammonium compounds like mepiquat by GC-MS is challenging because they are not volatile. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. The development of a validated GC-MS method would require careful optimization of this derivatization reaction. While specific applications of this compound in GC-MS analysis are not widely documented, its role as an internal standard would be analogous to its function in LC-MS/MS, correcting for variations in the derivatization and injection steps.

Sophisticated Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is crucial for removing interfering components from the matrix and concentrating the analyte of interest prior to instrumental analysis. For mepiquat, which is analyzed in a wide range of food, biological, and environmental samples, robust extraction and cleanup procedures are essential. researchgate.netlcms.czresearchgate.netrsc.orgfmach.itnih.govpku.edu.cnchromatographyonline.com this compound is added at the beginning of these procedures to account for any analyte loss during the multi-step process. eurl-pesticides.euresearchgate.net

The QuEChERS methodology is a widely adopted sample preparation technique in pesticide residue analysis. nih.gov It involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). chromatographyonline.com Modified QuEChERS methods have been successfully developed for the analysis of highly polar pesticides like mepiquat in various food matrices, including pears and potatoes. rsc.org

In these adapted methods, this compound is added to the sample before the initial extraction. researchgate.net The subsequent steps of solvent extraction, partitioning with salts, and dSPE cleanup can lead to variable analyte recovery. By using the deuterated internal standard, these variations are accurately corrected, leading to reliable quantification. researchgate.netlcms.cz The validation of these methods has shown good recovery rates (typically between 77% and 120%) and high precision (RSDs often below 15%) across different matrices like tomato, lemon, wheat, and chia seeds. researchgate.net

Table 2: Mepiquat Recovery using a QuEChERS-based method with Mepiquat-d3 Internal Standard

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Tomato | 0.010 | 95 | 5 |

| Tomato | 0.100 | 98 | 3 |

| Lemon | 0.010 | 88 | 8 |

| Lemon | 0.100 | 92 | 6 |

| Wheat | 0.010 | 105 | 7 |

| Wheat | 0.100 | 102 | 4 |

Data is representative of typical performance for modified QuEChERS methods. researchgate.net

Solid-Phase Extraction (SPE) is another powerful technique for sample cleanup and concentration. pku.edu.cn For cationic compounds like mepiquat, cation-exchange SPE cartridges are particularly effective. nih.govpku.edu.cn The methodology involves loading the sample extract onto the SPE cartridge, washing away interfering compounds, and then eluting the retained analyte with a suitable solvent. On-line SPE systems can be coupled directly to an LC-MS/MS instrument, automating the process and improving throughput. nih.gov The use of deuterated surrogate standards like d6-mepiquat is essential to compensate for recovery losses during the SPE process and to correct for matrix effects. nih.gov SPE has been successfully applied to the analysis of mepiquat in environmental water samples. pku.edu.cn

Immunoaffinity Extraction (IAE), also known as immunoaffinity chromatography, utilizes the highly specific binding between an antibody and its target antigen to isolate an analyte from a complex mixture. nih.gov This technique offers exceptional selectivity and can significantly reduce matrix effects, which is particularly beneficial for LC-MS analysis. nih.gov While IAE is a powerful tool for trace analysis of toxins and other compounds in complex matrices, its specific application using antibodies raised against mepiquat is not as commonly documented as SPE or QuEChERS. However, the principles of IAE make it a potentially valuable method for the selective extraction of mepiquat, where this compound would serve as the ideal internal standard to ensure accurate quantification.

Matrix Effects Compensation and Recovery Correction in Research Analysis

In quantitative analytical chemistry, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the sample matrix can significantly interfere with the measurement of the target analyte. This interference, known as the matrix effect, can cause either suppression or enhancement of the analyte's signal, leading to inaccurate quantification. This compound, as a stable isotope-labeled internal standard (SIL-IS), is a crucial tool for compensating for these matrix effects. eurl-pesticides.eu

Because this compound is structurally identical to the analyte of interest, mepiquat, except for the presence of three deuterium atoms, it exhibits nearly identical chemical and physical properties. This includes its behavior during extraction, its retention time in the chromatographic system, and its ionization efficiency in the mass spectrometer's source. When this compound is added to a sample at a known concentration at the very beginning of the analytical procedure, it is exposed to the same matrix components as the native mepiquat. eurl-pesticides.eu Any signal suppression or enhancement that affects the mepiquat will also affect the this compound to a proportional degree. The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which effectively cancels out the variability introduced by the matrix. eurl-pesticides.eu

Similarly, this compound is instrumental for correcting for analyte losses during the sample preparation process. Steps such as extraction, cleanup, and solvent transfers are rarely 100% efficient, and some amount of the analyte can be lost. Since the internal standard is added at the start, it experiences the same procedural losses as the target analyte. eurl-pesticides.eu By normalizing the final measured amount of mepiquat to the amount of this compound recovered, an accurate calculation of the original analyte concentration can be achieved. Research on mepiquat residues in various plant-based foods demonstrates reliable recovery rates when using this approach. Spiking experiments in matrices like tomatoes, strawberries, and grapes have shown mean recoveries for mepiquat to be around 90.4% with a standard deviation of 5.8%. eurl-pesticides.eu

Table 1: Recovery of Mepiquat in Various Food Matrices Using an Internal Standard

| Matrix | Spiking Levels (mg/kg) | Recovery Range (%) | Mean Recovery (%) | Standard Deviation (%) |

| Tomato | 0.1 - 1.0 | 80.4 - 102.0 | 90.4 | 5.8 |

| Strawberry | 0.1 - 1.0 | 80.4 - 102.0 | 90.4 | 5.8 |

| Grapes | 0.1 - 1.0 | 80.4 - 102.0 | 90.4 | 5.8 |

This table is based on data from spiking experiments for mepiquat analysis where an internal standard is typically employed for recovery correction. eurl-pesticides.eu

Methodological Performance Evaluation for Research Quantification Accuracy

The use of this compound as an internal standard is fundamental to developing and validating high-performance analytical methods that are accurate, precise, and reliable. Methodological performance is evaluated through a series of validation parameters to ensure the method is fit for its intended purpose. patsnap.comnih.gov

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies. Precision is the degree to which repeated measurements under unchanged conditions show the same results, typically expressed as the relative standard deviation (RSD). The use of this compound significantly improves both accuracy and precision by correcting for the aforementioned matrix effects and procedural losses. nih.gov For instance, an analytical method for mepiquat chloride in cotton crops and soil reported excellent accuracy and precision, with recovery rates between 73.48% and 104.7% and RSDs for intra-day and inter-day precision ranging from 0.89% to 10.7%. nih.gov An interlaboratory study on mepiquat determination in various foods using a stable isotope internal standard found the method performance to be acceptable across multiple European laboratories. researchgate.net

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated, and its linearity is typically evaluated by the coefficient of determination (R²). Methods employing this compound demonstrate excellent linearity over the concentration ranges relevant to residue analysis.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. patsnap.com The high sensitivity and specificity afforded by LC-MS/MS, combined with the corrective power of this compound, allow for very low LOQs. For example, a validated method for mepiquat in soil reported an LOQ of 0.05 mg/kg, while for cotton plants and seeds, the LOQ was 0.1 mg/kg. nih.gov This level of sensitivity is crucial for ensuring compliance with regulatory limits in food and environmental samples.

Table 2: Performance Characteristics of an Analytical Method for Mepiquat Quantification

| Parameter | Matrix | Performance Metric |

| Accuracy (Recovery) | Cotton Plant & Seed, Soil | 73.48% - 104.7% |

| Precision (Intra-day RSD) | Cotton Plant & Seed, Soil | 0.89% - 5.04% |

| Precision (Inter-day RSD) | Cotton Plant & Seed, Soil | 3.84% - 10.7% |

| Limit of Quantification (LOQ) | Soil | 0.05 mg/kg |

| Limit of Quantification (LOQ) | Cotton Plant & Seed | 0.1 mg/kg |

This table summarizes validation data from a study on mepiquat chloride residue analysis. Such performance is characteristic of methods employing internal standards for quantification. nih.gov

Mechanistic and Tracer Studies Utilizing Mepiquat Iodide D3 in Biological and Environmental Systems

Investigating Transport and Distribution Mechanisms in Plant Systems

The use of isotopically labeled compounds like Mepiquat (B94548) iodide D3 is fundamental to understanding how substances are absorbed and distributed throughout a plant. By introducing a labeled compound, scientists can follow its path from the point of application to its final destination, providing invaluable data on transport efficiencies and accumulation patterns.

Mepiquat is readily absorbed by plant leaves and roots and subsequently translocated throughout the plant. plantgrowthhormones.com Tracer studies using Mepiquat iodide D3 allow for the precise mapping of these uptake and translocation pathways. When applied to foliage, the deuterium-labeled mepiquat can be tracked as it moves from the leaves to other parts of the plant, such as the stems, roots, and developing reproductive organs. researchgate.net This process, known as translocation, is vital for the compound's function as a growth regulator. nih.govmdpi.com

By collecting tissue samples from various plant parts at different time intervals after application and analyzing them with mass spectrometry, researchers can quantify the concentration of this compound. This data reveals the speed and primary routes of translocation, helping to optimize application methods for agricultural purposes. Such studies have shown that mepiquat alters the partitioning of photoassimilates, directing them toward reproductive parts, a mechanism that can be precisely followed using isotopic labeling. researchgate.netmdpi.com

Table 1: Hypothetical Translocation of this compound in Cotton Plants After Foliar Application

This interactive table illustrates the potential distribution of this compound (ng/g fresh weight) in various plant tissues over time following a foliar application. The data is representative of findings from tracer studies.

| Time After Application | Applied Leaf | Upper Stem | Roots | Developing Bolls |

|---|---|---|---|---|

| 1 Hour | 950 | 15 | <5 | <5 |

| 6 Hours | 620 | 85 | 10 | 25 |

| 24 Hours | 250 | 150 | 45 | 90 |

| 72 Hours | 80 | 95 | 60 | 160 |

The long-distance transport of compounds in plants occurs through two primary vascular tissues: the xylem and the phloem. The xylem transports water and minerals from the roots to the rest of the plant, while the phloem transports sugars and other organic molecules, like plant growth regulators, from source tissues (e.g., leaves) to sink tissues (e.g., fruits, roots). libretexts.org

Isotopic labeling with this compound is an effective method to study the dynamics of phloem and xylem transport. iut.ac.irbioninja.com.au After application, the labeled compound enters the phloem sieve tubes. An osmotically generated pressure gradient then drives the mass flow of the phloem sap from the source to the sinks. libretexts.orgiut.ac.ir By analyzing the presence of the D3 label in xylem and phloem sap collected at various points along the plant's vascular system, researchers can determine the primary mode of transport and measure the rate of flow. These studies can also reveal if there is any exchange between the xylem and phloem, providing a more complete picture of the compound's movement within the plant.

Elucidation of Metabolic Pathways in Model Organisms (Non-Clinical)

Understanding how a compound is metabolized is crucial for assessing its biological activity and persistence. This compound is an invaluable tool for these investigations, as the deuterium (B1214612) label acts as a stable marker that can be traced through various biotransformation processes. nih.govcreative-proteomics.com

When this compound is introduced into a model biological system, it undergoes the same metabolic processes as unlabeled mepiquat. However, the resulting metabolites retain the deuterium label. researchgate.netosti.gov Using high-resolution mass spectrometry, scientists can distinguish these labeled metabolites from the complex background of unlabeled endogenous compounds. This allows for the confident identification of breakdown products and the elucidation of the metabolic pathway. nih.gov For instance, potential biotransformation reactions could include demethylation or oxidation of the piperidinium ring. By identifying these deuterated products, researchers can construct a detailed map of the metabolic fate of mepiquat.

Table 2: Potential Deuterated Metabolites of this compound

Research on Environmental Fate and Transformation Dynamics

Studies on Adsorption, Leaching, and Persistence in Soil Matrices

Detailed research findings indicate that mepiquat chloride generally exhibits moderate to slight mobility in most soil types. nih.gov However, in sandy soils, it may show high mobility. nih.gov The persistence of mepiquat chloride in soil is relatively short. Studies have reported a half-life ranging from 7.56 to 10.50 days. researchgate.netnih.gov In field studies, the dissipation half-life has been observed to be between 6.5 and 87.2 days. nih.gov The primary pathway for its transformation in soil is aerobic biodegradation. nih.gov

Tracer studies using this compound would be instrumental in precisely quantifying these parameters under various soil and environmental conditions. By tracking the movement and degradation of the labeled compound, researchers can develop more accurate models of its environmental behavior.

Table 1: Soil Persistence of Mepiquat Chloride

| Parameter | Value | Reference |

|---|---|---|

| Half-life in Soil | 7.56 - 10.50 days | researchgate.netnih.gov |

| Field Dissipation Half-life | 6.5 - 87.2 days | nih.gov |

| Primary Degradation Pathway | Aerobic Biodegradation | nih.gov |

Photodegradation and Hydrolysis Pathway Investigations in Aquatic Environments

The fate of mepiquat in aquatic systems is governed by processes such as photodegradation and hydrolysis. Understanding these pathways is crucial for assessing its potential impact on water quality and aquatic ecosystems.

Table 2: Hydrolytic Stability of Mepiquat Chloride

| pH Range | Degradation | Reference |

|---|---|---|

| 3 - 9 | < 10% | nih.gov |

Microbial Degradation Processes in Environmental Compartments

Microbial degradation is a key process in the environmental dissipation of many organic compounds, including mepiquat. The major transformation pathway for mepiquat chloride in soil is aerobic biodegradation, with carbon dioxide being the only detectable metabolite. nih.gov However, it is reported to be resistant to anaerobic biodegradation. nih.gov

The use of this compound in microbial degradation studies would allow for the unequivocal identification and quantification of its breakdown products. This would provide a clearer understanding of the metabolic pathways involved and the microorganisms responsible for its degradation. Such tracer studies are essential for a comprehensive assessment of the environmental fate of mepiquat and for developing strategies to mitigate any potential environmental risks.

Advanced Methodological Considerations and Instrumentation in Mepiquat Iodide D3 Research

Application in High-Throughput Screening Methodologies for Environmental and Agronomic Research

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large numbers of environmental and agricultural samples for the presence of various chemical compounds. In recent years, HTS has been applied to screen for toxicants, endocrine disruptors, and other contaminants. nih.gov The integration of Mepiquat (B94548) iodide D3 into HTS workflows provides a robust mechanism for quality control and accurate quantification.

In a typical HTS workflow, hundreds to thousands of samples are analyzed, making it susceptible to variations in instrument response over time. By spiking each sample with a known concentration of Mepiquat iodide D3, analysts can normalize the response of the target analyte (mepiquat), thereby correcting for analytical variability. This is particularly crucial in large-scale screening projects where maintaining consistent performance is a significant challenge. For instance, in studies screening for potential endocrine-disrupting chemicals, a tiered approach is often used, starting with single-concentration screening followed by more detailed multi-concentration testing for active compounds. nih.gov The use of an internal standard like this compound throughout this process ensures that the data generated is reliable and comparable across different batches and analytical runs.

Table 1: Role of this compound in High-Throughput Screening

| HTS Workflow Stage | Function of this compound | Benefit |

| Sample Preparation | Added as an internal standard | Corrects for analyte loss during extraction and cleanup |

| Instrumental Analysis | Co-elutes with native mepiquat | Compensates for matrix effects and instrument variability |

| Data Processing | Normalizes the analyte signal | Improves accuracy and precision of quantification |

| Quality Control | Monitors system performance over time | Ensures inter-batch and intra-batch consistency |

Coupling with Advanced Chromatographic Techniques (e.g., Two-Dimensional Liquid Chromatography)

The analysis of mepiquat in complex environmental and food matrices often requires advanced chromatographic techniques to achieve the necessary selectivity and sensitivity. Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a widely adopted method for this purpose. sigmaaldrich.com The use of this compound as an internal standard is well-established in these methods for the determination of mepiquat in samples like cooked beef, vegetables, and other food products. sigmaaldrich.com

Two-dimensional liquid chromatography (2D-LC) represents a further evolution in separation science, offering significantly higher peak capacity and resolution compared to conventional one-dimensional LC. In a 2D-LC system, a fraction from the first dimension of separation is transferred to a second, orthogonal column for further separation. This technique is especially powerful for resolving target analytes from complex matrix interferences that might co-elute in a single chromatographic dimension.

When analyzing for mepiquat in challenging matrices, coupling 2D-LC with MS/MS and using this compound as an internal standard would provide the highest level of analytical confidence. The this compound would be subjected to the exact same 2D separation process as the native mepiquat, ensuring that any potential losses or chromatographic shifts during the complex separation are accurately accounted for, leading to highly precise and accurate quantification.

Integration into Non-Targeted and Suspect Screening Workflows for Unknowns

In recent years, there has been a significant shift in environmental monitoring from traditional target analysis towards non-targeted analysis (NTA) and suspect screening analysis (SSA). nist.gov These approaches, which utilize high-resolution mass spectrometry (HRMS), aim to identify a broad range of "unknown" or "suspected" contaminants in a sample without a preconceived list of targets. nih.govjhu.edu This allows for a more holistic assessment of chemical exposure. nih.gov

While this compound is a standard for a known compound, its integration into these workflows is crucial for quality assurance and data reliability. In NTA and SSA, a mixture of stable isotope-labeled standards, often covering a range of chemical properties, is typically added to samples. These standards serve several purposes:

Performance Monitoring: They help to monitor the performance of the analytical system (e.g., chromatography and mass spectrometer) over the course of an analytical batch. Consistent detection and response of standards like this compound indicate that the system is operating correctly.

Retention Time Alignment: They can be used as retention time markers to correct for shifts between runs, which is critical for aligning features detected across multiple samples.

Quality Control: They act as a quality control check to assess the efficiency of the sample extraction process. rsc.org

Although the primary goal of NTA is to find "unknown unknowns," the reliable performance of the analytical platform is paramount. jhu.edu The inclusion of well-characterized standards like this compound provides confidence in the data generated for the thousands of other features detected in the analysis.

Utilizing Certified Reference Materials and Traceability in Research

The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and control. This compound is available as a Certified Reference Material (CRM) or analytical standard from various reputable suppliers. sigmaaldrich.comcwsabroad.comhpc-standards.com These materials are produced under stringent quality control systems, often in accordance with standards such as ISO 17034, which governs the competence of reference material producers. lgcstandards.com

Using a CRM of this compound provides several key advantages:

Accuracy: CRMs have a certified property value (e.g., purity) with a stated uncertainty, which is essential for creating accurate calibration standards.

Traceability: The certified value is metrologically traceable to a national or international standard, ensuring that results are comparable across different laboratories and over time.

Confidence: The use of CRMs provides confidence in the identity and concentration of the standard being used, which is a prerequisite for method validation and generating defensible data.

Suppliers like LGC, Dr. Ehrenstorfer, and MilliporeSigma (under the PESTANAL® product line) provide this compound with comprehensive documentation, including a Certificate of Analysis that details its properties and certifies its quality. cwsabroad.comlgcstandards.comsigmaaldrich.comfishersci.com This level of quality assurance is indispensable for regulatory monitoring, food safety analysis, and high-impact environmental research where the accuracy of results is paramount.

Table 2: Properties of this compound Analytical Standard

| Property | Value/Description | Source(s) |

| Chemical Name | 1-Methyl-1-methyl-d3-piperidinium iodide | sigmaaldrich.com |

| CAS Number | 32317-85-4 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇D₃H₁₃IN | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 244.13 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Typical Purity | ≥98.0% (HPLC) | sigmaaldrich.comsigmaaldrich.com |

| Primary Use | Internal standard for mepiquat determination | sigmaaldrich.com |

| Common Suppliers | LGC, MilliporeSigma (PESTANAL®), Dr. Ehrenstorfer | sigmaaldrich.comcwsabroad.comlgcstandards.com |

Emerging Research Frontiers and Future Prospects for Mepiquat Iodide D3

Development of Novel Analytical Platforms for Enhanced Sensitivity and Selectivity in Isotopic Studies

The use of Mepiquat (B94548) iodide D3, a deuterated form of the plant growth regulator mepiquat, has become a cornerstone in the development of highly sensitive and selective analytical methods. clearsynth.com Primarily, it serves as an ideal internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com The key advantage of using an isotopically labeled standard is its chemical and physical similarity to the analyte of interest, mepiquat. researchgate.net This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, thus effectively compensating for any analyte loss or matrix effects that can interfere with the analysis. clearsynth.com

Interlaboratory validation studies have demonstrated the robustness of methods employing deuterated internal standards for the determination of mepiquat in various food matrices, including fruits, vegetables, and grains. nih.gov The addition of Mepiquat iodide D3 at the beginning of the analytical procedure allows for accurate quantification by correcting for variations in recovery rates and matrix-induced signal suppression or enhancement in the mass spectrometer. researchgate.net This leads to improved precision and accuracy, which is crucial for regulatory monitoring and ensuring food safety. clearsynth.com While deuterated standards are highly effective, researchers must be aware of potential issues such as partial isotope fractionation during chromatography, which could lead to analytical errors if not properly managed. nih.gov

The application of this compound as an internal standard is well-documented for the analysis of mepiquat residues in a variety of samples, as detailed in the table below.

| Analytical Technique | Application | Purpose of this compound |

| HPLC-MS | Determination of mepiquat in oven-cooked beef. sigmaaldrich.com | Internal Standard. sigmaaldrich.com |

| LC-MS/MS | Analysis of mepiquat in cooked vegetables and food products. sigmaaldrich.com | Internal Standard. sigmaaldrich.com |

| LC-MS/MS | Quantification of mepiquat in diverse food matrices such as mushrooms, pears, and wheat flour. nih.gov | Stable Isotope Internal Standardization. nih.gov |

Integration with Omics Technologies (e.g., Fluxomics) for Systems-Level Biological Understanding

While the direct application of this compound in fluxomics is an emerging area, its potential is significant based on the principles of metabolomics and metabolic flux analysis (MFA). nih.gov Fluxomics aims to quantify the rates of metabolic reactions within a biological system, providing a dynamic picture of cellular activity. nih.gov A key technique in MFA is the use of stable isotope tracers, such as 13C-labeled substrates, to track the flow of atoms through metabolic pathways. nih.govmdpi.com

Although not a primary substrate for central carbon metabolism, the integration of data from studies using deuterated standards like this compound can enhance the accuracy of broader metabolomics investigations. In plant metabolomics, which provides a snapshot of the small molecules in a plant at a specific time, accurate quantification is critical. mdpi.com Recent research has utilized transcriptomics and metabolomics to understand how mepiquat chloride affects the response of plants like litchi to environmental stress, revealing significant changes in carbon metabolism and the upregulation of related genes. researchgate.net

The future prospect lies in using isotopically labeled mepiquat to trace its own metabolic fate and its impact on wider metabolic networks. By tracking the deuterated label, researchers could potentially:

Identify metabolites of mepiquat within the plant.

Quantify the rate of its uptake, transport, and degradation.

Elucidate its mode of action by observing subtle shifts in related metabolic pathways.

This approach would move beyond simply measuring the presence of the parent compound to understanding its dynamic interactions within the plant's metabolic system, offering a more complete, systems-level biological understanding. nih.gov

Advancements in Isotopic Tracer Applications for Complex Agro-Ecological Systems

The use of isotopic tracers is a powerful tool for understanding the movement and transformation of substances in complex agro-ecological systems. researchgate.net While this compound is primarily used in analytical chemistry, its properties as an isotopically labeled compound present opportunities for its use as a tracer in environmental fate studies. researchgate.net Such studies are crucial for assessing the environmental impact of agricultural chemicals.

Research has been conducted on the dissipation dynamics of mepiquat chloride in soil and cotton crops, determining its half-life in these different matrices. nih.gov However, these studies typically rely on measuring the decline of the unlabeled compound over time. The use of this compound as a tracer could offer a more direct way to follow its path in the environment. For instance, it could be applied to a small plot, and its movement into the soil, uptake by non-target plants, and potential leaching into water could be monitored with high specificity and sensitivity by LC-MS/MS. researchgate.net

Potential future applications in agro-ecological research include:

Leaching and Runoff Studies: Directly tracking the movement of deuterated mepiquat through soil columns or in field runoff to assess its potential for water contamination. mdpi.com

Plant Uptake and Translocation: Quantifying the uptake of mepiquat from the soil by different plant species and its distribution within the plant tissues.

Degradation Pathways: Identifying the breakdown products of mepiquat in soil and water by tracing the labeled fragments. researchgate.net

These applications would provide more precise data on the environmental behavior of mepiquat, contributing to more accurate risk assessments and sustainable agricultural practices. epa.gov

Exploration of this compound in Fundamental Chemical and Biochemical Reaction Mechanism Studies

Isotopic labeling is a fundamental technique for elucidating the mechanisms of chemical and biochemical reactions. The replacement of an atom with its heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). By measuring the KIE, scientists can infer the rate-determining step of a reaction and gain insights into the structure of the transition state.

Currently, the use of this compound has been confined to its role as an internal standard in analytical methods. sigmaaldrich.comsigmaaldrich.com However, its deuterated nature makes it a potential tool for mechanistic studies involving mepiquat. For example, if the metabolism of mepiquat in a plant or soil microbe involves the cleavage of a C-H bond on the methyl group, using this compound (with C-D bonds) would likely slow down the reaction rate. Observing such a KIE would provide strong evidence for the involvement of that specific bond in the metabolic process.

While no specific studies have been published using this compound for this purpose, the principle is well-established in biochemistry and pharmacology. lumiprobe.com Future research could explore:

Enzymatic Degradation: Investigating the mechanism of enzymes responsible for breaking down mepiquat in plants or microorganisms.

Photodegradation: Studying the pathways of mepiquat degradation when exposed to sunlight and whether the methyl group is involved in the initial steps.

Biochemical Mode of Action: While the primary mode of action of mepiquat as a plant growth regulator is known, isotopic labeling could be used to study its interaction with specific enzymes or receptors in greater detail.

The synthesis of deuterated compounds for use as internal standards in stable isotope dilution assays is a common practice, and extending their application to mechanistic studies represents a logical and promising frontier in chemical and biochemical research. umsl.edu

Q & A

Basic: What analytical methods are recommended for quantifying Mepiquat iodide D3 in plant matrices?

Answer:

this compound is typically quantified using liquid chromatography-mass spectrometry (LC/MS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Homogenize plant tissues in acetonitrile (LC/MS grade) with formic acid for extraction .

- Chromatography : Use a C18 column with a mobile phase of ammonium formate and methanol for separation (see Tables 9-10 in ).

- Detection : Employ positive-ion electrospray ionization (ESI) and monitor m/z 244.13 (this compound) and m/z 149.66 (non-deuterated Mepiquat chloride) for isotope dilution .

- Validation : Ensure LOQ ≤0.005 mg/kg and validate recovery rates (95% confidence) using spiked samples .

Advanced: How does deuterium substitution in this compound affect its stability and isotopic tracing efficacy in plant physiology studies?

Answer:

Deuterium labeling introduces kinetic isotope effects (KIEs) that may alter metabolic pathways. To assess stability:

- Stability Tests : Incubate D3-labeled compounds under varying pH/temperature conditions and compare degradation rates with non-deuterated analogs via LC/MS .

- Tracing Protocols : Apply this compound to root zones and monitor translocation using imaging-MS or isotope-ratio MS to quantify spatial distribution in tissues .

- Data Interpretation : Normalize isotopic ratios (D/H) to account for natural abundance and validate against controls to isolate regulator-specific effects .

Basic: What synthetic protocols are used to prepare deuterated this compound standards?

Answer:

Deuterated standards are synthesized via quaternization of piperidine derivatives:

- Deuteration : React 1,1-dimethylpiperidine with deuterated methyl iodide (CD3I) in anhydrous conditions to form this compound .

- Purification : Use recrystallization in methanol/ethyl acetate and confirm purity (>98%) via NMR and high-resolution MS .

- Storage : Dissolve in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange and store at -20°C .

Advanced: How can researchers resolve contradictions in chlorophyll inhibition data between Mepiquat chloride and its deuterated form (D3) in sesame cultivars?

Answer:

Contradictions may arise from isotopic labeling effects or experimental design variability. Mitigation strategies include:

- Controlled Trials : Replicate studies using Muganli-57 and PI 599446 sesame cultivars under identical growth conditions (e.g., 40–70 DAE stages) .

- Dose-Response Curves : Compare SPAD readings across concentrations (e.g., 20–40 g a.i. ha⁻¹) to isolate isotope-specific effects from dosage artifacts .

- Molecular Analysis : Pair physiological data with RNA-seq to assess if deuterium alters expression of chlorophyll synthase genes (e.g., CHLG) .

Basic: What are the critical parameters for validating this compound as an internal standard in regulatory compliance testing?

Answer:

Validation requires:

- Linearity : Establish R² ≥0.99 across 0.005–1.0 mg/kg using matrix-matched calibrants .

- Precision : Achieve intra-/inter-day CVs <10% via triplicate analyses .

- Cross-Reactivitiy : Confirm no interference from structurally similar quaternary ammonium compounds (e.g., chlormequat) .

Advanced: How can isotopic dilution mass spectrometry (IDMS) improve accuracy in quantifying Mepiquat residues in complex agricultural matrices?

Answer:

IDMS minimizes matrix effects by spiking samples with this compound:

- Spike Timing : Add deuterated standard pre-extraction to correct for recovery losses .

- Ratio Calculation : Measure signal ratios (D3/non-D3) and apply correction factors for co-eluting isomers .

- Uncertainty Budgeting : Include contributions from weighing, spike purity, and instrument drift in final uncertainty estimates .

Basic: What are the storage and handling requirements for this compound to ensure long-term stability?

Answer:

- Storage : Keep lyophilized powder in amber vials at -20°C; reconstituted solutions in methanol/water (1:1) are stable for 1 month at 4°C .

- Avoid Degradation : Protect from light and humidity, which accelerate deuterium exchange and hydrolysis .

Advanced: What experimental designs are optimal for studying the isotope effect of Mepiquat D3 on photosynthetic pathways?

Answer:

- Split-Plot Design : Assign treatments (D3 vs. non-D3) randomly within blocks to control field variability .

- Multi-Omics Integration : Combine SPAD readings with metabolomics (e.g., GC-MS for Calvin cycle intermediates) and proteomics (Rubisco quantification) .

- Time-Series Sampling : Collect data at 40, 55, and 70 DAE to capture temporal regulation effects .

Basic: How does this compound differ structurally and functionally from its non-deuterated counterpart?

Answer:

- Structural : Three methyl hydrogens are replaced with deuterium (CD3 vs. CH3), increasing molecular mass by 3 Da .

- Functional : Deuterium may reduce metabolic degradation rates due to stronger C-D bonds, extending half-life in planta .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in Mepiquat D3 studies?

Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., EC50 for chlorophyll inhibition) .

- ANOVA with Tukey HSD : Compare means across treatments while controlling for Type I errors .

- Meta-Analysis : Pool data from multiple trials to identify cross-study trends (e.g., using RevMan for heterogeneity testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.